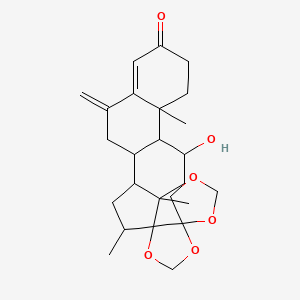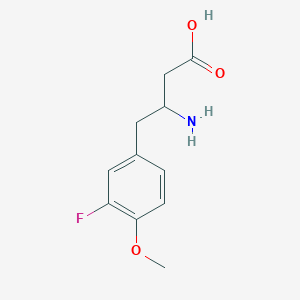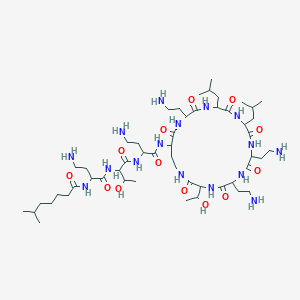
5-Chloro-8-hydroxyquinolineGlucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 5-Chloro-8-hydroxyquinolineGlucuronide involves several steps. One common method includes the chloridization of 8-hydroxyquinoline, followed by extraction, neutralization, washing with water, and separation . Industrial production methods often involve solvent-assisted co-grinding, where mixtures of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline are ground together with ethanol to form slurries .
Analyse Des Réactions Chimiques
5-Chloro-8-hydroxyquinolineGlucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Chloro-8-hydroxyquinolineGlucuronide has a wide range of scientific research applications. It is used in the study of microbial infections, cancer treatment, and neurodegenerative disorders . Additionally, it serves as a fluorescent chemo sensor for metal ions and as an electron carrier in organic light-emitting diodes . Its potential as a drug metabolite makes it a valuable compound in pharmacological research .
Mécanisme D'action
The mechanism of action of 5-Chloro-8-hydroxyquinolineGlucuronide involves its interaction with molecular targets and pathways within biological systems. It is known to bind to protein molecules, potentially leading to adverse drug reactions . The compound’s effects are mediated through its ability to reduce the intracellular production of certain proteins and the yield of infectious virions .
Comparaison Avec Des Composés Similaires
5-Chloro-8-hydroxyquinolineGlucuronide is unique compared to other similar compounds such as 8-hydroxyquinoline and its derivatives. While 8-hydroxyquinoline is known for its antimicrobial and anticancer properties, the addition of the glucuronide group in this compound enhances its solubility and bioavailability . Other similar compounds include 5-chloro-7-iodo-8-hydroxyquinoline and 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline, which have been studied for their in vivo properties .
Propriétés
Formule moléculaire |
C15H14ClNO7 |
|---|---|
Poids moléculaire |
355.72 g/mol |
Nom IUPAC |
6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22) |
Clé InChI |
PAGDKVCRDHCKOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)


![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)


